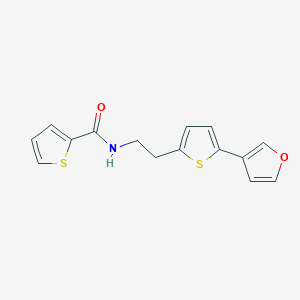

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions to achieve the desired product. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of thiophene derivatives often employs scalable and efficient synthetic routes. One-pot procedures, iodine-promoted heterocyclization, and multicomponent reactions are commonly used to produce these compounds on a larger scale . These methods are designed to maximize yield and minimize by-products, making them suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene ring, which is known for its reactivity .

Common Reagents and Conditions: Common reagents used in the reactions of thiophene derivatives include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) and reducing agents such as sodium borohydride . Reaction conditions often involve specific solvents and temperatures to optimize the reaction outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing thiophene and furan rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains, suggesting that N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide may have similar effects.

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against human tumor cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer). Preliminary data suggest that it can inhibit cell proliferation, making it a candidate for further development in cancer therapy.

Case Study: Anticancer Activity

A study conducted on the effectiveness of thiophene derivatives found that modifications to the structure significantly impacted their ability to inhibit cancer cell growth. The incorporation of specific functional groups enhanced selectivity and potency against cancer cells .

Material Science

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to conduct electricity while maintaining stability under various conditions positions it as a promising material for future electronic devices.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Furan and Thiophene Rings : Utilizing methods such as the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.

- Linking the Rings : An ethyl chain is introduced to connect the furan and thiophene moieties.

- Final Modifications : Adding functional groups to enhance solubility and bioactivity.

Table: Synthesis Overview

| Step | Method |

|---|---|

| Furan Ring Formation | Paal-Knorr Synthesis |

| Thiophene Ring Formation | Gewald Reaction |

| Ethyl Chain Introduction | Substitution Reactions |

| Functional Group Addition | Various Organic Reactions |

Future Research Directions

Further research is essential to explore the full potential of this compound. Key areas include:

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Understanding the molecular targets and pathways influenced by this compound.

- Derivative Optimization : Modifying the structure to enhance selectivity, potency, and bioavailability.

Wirkmechanismus

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation and cell proliferation . The exact molecular targets may vary depending on the specific application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide include other thiophene derivatives such as 2-butylthiophene and 2-octylthiophene . These compounds share the thiophene ring structure but differ in their substituents, which can influence their chemical and biological properties.

Uniqueness: What sets this compound apart is its unique combination of furan and thiophene rings, which may confer distinct reactivity and biological activity . This makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes current research findings regarding its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Structure and Properties

The compound features a unique molecular structure characterized by the presence of both furan and thiophene rings, which are known for their diverse biological activities. The molecular formula is C14H13N1O1S2, with a molecular weight of approximately 285.39 g/mol. The structural components are critical as they influence the compound's reactivity and interaction with biological targets.

1. Anti-inflammatory Activity

Research has indicated that thiophene-based compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that thiophene derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory process:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 1 | 29.2 | Inhibits 5-LOX |

| Compound 2 | 6.0 | Inhibits COX-1 |

| Compound 3 | 6.6 | Inhibits COX-2 |

The presence of specific functional groups such as hydroxyl or methoxy has been associated with enhanced anti-inflammatory activity. For example, one study demonstrated that a derivative with a similar structure to this compound effectively reduced pro-inflammatory cytokines like TNF-α and IL-6 in vitro .

2. Antimicrobial Properties

Thiophene derivatives have also been evaluated for their antimicrobial activities. A study highlighted the effectiveness of thiophene-based compounds against various bacterial strains, suggesting that modifications to the thiophene ring can enhance antimicrobial potency:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

3. Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Studies have indicated that similar thiophene derivatives can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Compounds have been shown to halt cell cycle progression in cancer cells, leading to reduced proliferation.

- Induction of Apoptosis : Activation of caspase pathways has been observed in treated cancer cells.

- Inhibition of Angiogenesis : Some derivatives can inhibit the formation of new blood vessels, thereby starving tumors of necessary nutrients.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, a thiophene derivative demonstrated a reduction in edema comparable to standard anti-inflammatory drugs like indomethacin . The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing dose-dependent efficacy.

Case Study 2: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial activity of thiophene derivatives against resistant bacterial strains. The results indicated that modifications to the thiophene structure significantly enhanced activity against Staphylococcus aureus, suggesting potential for developing new antibiotics .

Eigenschaften

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c17-15(14-2-1-9-19-14)16-7-5-12-3-4-13(20-12)11-6-8-18-10-11/h1-4,6,8-10H,5,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPERJAGGSFVWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.